molecular formula C10H18N4 B13640480 (1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine

(1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine

Cat. No.: B13640480
M. Wt: 194.28 g/mol
InChI Key: QTXHPLJOLNEPKM-UHFFFAOYSA-N
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Description

(1-(3-Methylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine is a triazole-based methanamine derivative featuring a 3-methylcyclohexyl substituent at the 1-position of the triazole ring. Triazole derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and bioactivity .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

[1-(3-methylcyclohexyl)triazol-4-yl]methanamine

InChI

InChI=1S/C10H18N4/c1-8-3-2-4-10(5-8)14-7-9(6-11)12-13-14/h7-8,10H,2-6,11H2,1H3

InChI Key

QTXHPLJOLNEPKM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2C=C(N=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyclohexyl Group: The 3-methylcyclohexyl group can be introduced through a Grignard reaction or other alkylation methods.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or the cyclohexyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole ring or the cyclohexyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antifungal, antibacterial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(3-Methylcyclohexyl)-1h-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the methanamine group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Comparison

The compound shares a common 1H-1,2,3-triazol-4-yl-methanamine core with analogs that vary in substituents at the 1-position. Key structural differences are summarized in Table 1.

Table 1: Structural Comparison of Triazole-Methanamine Derivatives

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Reference
(1-(3-Methylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine 3-Methylcyclohexyl C₁₀H₁₈N₄ 194.28
(1-(2-Fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl)methanamine 2-Fluoro-5-methylphenyl C₁₁H₁₃FN₄ 220.25
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 4-Methylphenyl (p-tolyl) C₁₀H₁₂N₄ 188.23
[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine But-3-en-1-yl C₇H₁₂N₄ 152.20
[1-(Cyclobutylmethyl)-1H-1,2,3-triazol-4-yl]methanamine Cyclobutylmethyl C₈H₁₄N₄ 166.22
(1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine Tetrahydro-2H-thiopyran-4-yl C₈H₁₄N₄S 198.29

Key Observations :

  • Cycloaliphatic vs.
  • Steric Effects : The bulkier cyclohexyl group may hinder binding to flat enzymatic pockets compared to planar aromatic substituents .
  • Electronic Properties : Fluorine in the 2-fluoro-5-methylphenyl analog introduces electronegativity, which could influence hydrogen bonding or dipole interactions .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) LogP (Predicted)
This compound 1.12* 350–370* 2.5–3.0*
(1-(Tetrahydro-2H-thiopyran-4-yl)-1H-1,2,3-triazol-4-yl)methanamine 1.46 400.6 1.8
[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine 1.18* 320–340* 2.0–2.5

Notes:

  • The target compound’s cyclohexyl group likely increases LogP compared to thiopyran (polar S atom) and phenyl derivatives.
  • Boiling points correlate with molecular weight and polarity; the thiopyran derivative’s higher value (400.6°C) reflects its larger size and sulfur atom .

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